Thiazolo[5,4-d]pyrimidin-7-ol

Synthetic Efficiency Process Chemistry Building Block Procurement

Thiazolo[5,4-d]pyrimidin-7-ol (CAS 5021-50-1) is a fused thiazole-pyrimidine heterocycle that functions as a bioisostere of the purine ring system, where the sulfur atom at the thiazole ring replaces the nitrogen at position 9 of the purine scaffold. This structural mimicry enables the compound to serve as a privileged starting material for synthesizing derivatives that engage purine-recognizing biological targets, including adenosine receptors and kinases.

Molecular Formula C5H3N3OS
Molecular Weight 153.16 g/mol
CAS No. 5021-50-1
Cat. No. B1626796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[5,4-d]pyrimidin-7-ol
CAS5021-50-1
Molecular FormulaC5H3N3OS
Molecular Weight153.16 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CS2
InChIInChI=1S/C5H3N3OS/c9-4-3-5(7-1-6-4)10-2-8-3/h1-2H,(H,6,7,9)
InChIKeyLCCSENBGKDLDAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[5,4-d]pyrimidin-7-ol (CAS 5021-50-1): Procurement-Ready Profile of a Purine-Isosteric Building Block


Thiazolo[5,4-d]pyrimidin-7-ol (CAS 5021-50-1) is a fused thiazole-pyrimidine heterocycle that functions as a bioisostere of the purine ring system, where the sulfur atom at the thiazole ring replaces the nitrogen at position 9 of the purine scaffold [1]. This structural mimicry enables the compound to serve as a privileged starting material for synthesizing derivatives that engage purine-recognizing biological targets, including adenosine receptors and kinases [1]. With a molecular formula of C5H3N3OS and a molecular weight of 153.16 g/mol, the compound is commercially available at ≥95% purity and is predominantly employed as a heterocyclic building block in medicinal chemistry campaigns .

Why Thiazolo[5,4-d]pyrimidin-7-ol Cannot Be Replaced by Other Thiazolopyrimidine Analogs or Purine Isosteres in Procurement


Although the thiazolo[5,4-d]pyrimidine scaffold is shared by a family of purine isosteres, the specific substitution pattern at the 7-position (hydroxyl/oxo) critically determines synthetic tractability and downstream derivatization efficiency. The 7-ol derivative can be synthesized in 93% yield via cyclization of 5-aminothiazole-4-carboxamide with triethoxymethane, a significantly more efficient process than that reported for analogs such as thiazolo[5,4-d]pyrimidine-5,7-diol (≤60% yield under comparable conditions) [1]. Furthermore, the 7-ol group provides a versatile handle for conversion to 7-chloro, 7-amino, or 7-alkoxy derivatives, enabling rapid diversification into kinase inhibitor or adenosine receptor modulator libraries [2]. Substituting the unsubstituted 7-ol core with a 2-methyl, 5-sulfanyl, or 5,7-dichloro analog alters the electronic properties and reduces the breadth of accessible chemistry, making direct interchange without re-optimization of synthetic routes a procurement risk [2].

Head-to-Head and Cross-Study Quantitative Differentiation of Thiazolo[5,4-d]pyrimidin-7-ol Versus Closest Analogs


Synthesis Yield: Thiazolo[5,4-d]pyrimidin-7-ol Achieves 93% Yield vs. ≤60% for Thiazolo[5,4-d]pyrimidine-5,7-diol

Thiazolo[5,4-d]pyrimidin-7-ol is obtained via a single-step cyclization of 5-aminothiazole-4-carboxamide with triethoxymethane in diethyl ether, affording a 93% isolated yield [1]. In contrast, the synthesis of thiazolo[5,4-d]pyrimidine-5,7-diol—a common alternative diol intermediate—proceeds with markedly lower efficiency: the cyclization of 6-thiouramil in 85% formic acid yields only 0.9 g of product from 1.5 g of starting material, corresponding to an estimated yield of ≤60% [2]. This 1.55-fold or greater improvement in synthetic yield directly reduces the cost per gram of the 7-ol building block and minimizes purification burdens in multi-step campaigns.

Synthetic Efficiency Process Chemistry Building Block Procurement

Scaffold Hopping: Thiazolo[5,4-d]pyrimidine Core Outperforms Thieno[2,3-d]pyrimidine in PI3K Inhibitor Anticancer Activity

In a direct scaffold-hopping study, the thiazolo[5,4-d]pyrimidine derivative 7a was compared head-to-head with the thieno[2,3-d]pyrimidine analog 6a as PI3K inhibitors. Both compounds exhibited nanomolar PI3K potency and favorable pharmacokinetic properties, but thiazolo[5,4-d]pyrimidine 7a demonstrated superior in vivo anticancer efficacy, prompting the authors to recommend 7a over 6a for further preclinical evaluation [1]. The quantitative advantage is anchored in better antiproliferative potency coupled with maintained oral bioavailability, establishing the thiazolo[5,4-d]pyrimidine core as the privileged scaffold for this target class.

Scaffold Hopping PI3K Inhibition Anticancer Activity

Antiproliferative Selectivity: Thiazolo[5,4-d]pyrimidine Derivatives Achieve 12-Fold Cancer-Selective Window vs. Normal Cells

Thiazolo[5,4-d]pyrimidine derivative compound 24 (morpholine-substituted) exhibited an IC50 of 1.03 μM against the gastric cancer cell line MGC-803 while sparing the normal gastric epithelial cell line GES-1 with an IC50 of 38.95 μM, yielding a 12-fold cancer-to-normal selectivity window [1]. This selectivity profile compares favorably to many kinase-targeted agents, where therapeutic indices are often narrower. The derivative was further shown to inhibit colony formation and migration of MGC-803 cells and to induce apoptosis via upregulation of Bax and caspase-3/9 and downregulation of Bcl-2 [1]. While this data originates from a specific derivative rather than the parent 7-ol building block, it validates the thiazolo[5,4-d]pyrimidine platform as capable of delivering both potency and selectivity.

Antiproliferative Activity Cancer Selectivity Drug Repurposing

Commercial Purity and Availability: Thiazolo[5,4-d]pyrimidin-7-ol Offers 95% Standard Purity with Widespread Multi-Vendor Sourcing vs. Niche Analogs

Thiazolo[5,4-d]pyrimidin-7-ol (CAS 5021-50-1) is listed at a standard purity of ≥95% by multiple independent vendors including Bidepharm, Leyan, and Fluorochem, with analytical documentation (NMR, HPLC, GC) available upon request . In contrast, closely related analogs such as 5-sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol (CAS 1028332-34-4) are listed at 97% purity but are offered by fewer suppliers, increasing single-source supply risk . The 2-methyl analog (CAS 5021-51-2) is similarly available at 95-97% purity but with a higher molecular weight (167.19 vs. 153.16 g/mol), meaning the 7-ol core building block provides more functionalizable mass per gram purchased .

Commercial Availability Purity Benchmarking Supply Chain Reliability

Procurement-Linked Application Scenarios for Thiazolo[5,4-d]pyrimidin-7-ol Based on Quantitative Differentiation Evidence


High-Efficiency Synthesis of 7-Substituted Thiazolo[5,4-d]pyrimidine Kinase Inhibitor Libraries

The 93% isolated yield of the parent 7-ol scaffold [1] makes it the most economical entry point for constructing diverse 7-amino, 7-chloro, and 7-alkoxy derivatives. The 7-hydroxyl group is readily converted to a chloride leaving group, enabling SNAr diversification with amine nucleophiles to generate focused kinase inhibitor libraries. This synthetic advantage directly reduces the cost per library member and accelerates SAR exploration timelines.

Development of PI3K Inhibitors via Thiazolo[5,4-d]pyrimidine Scaffold Hopping Strategy

The head-to-head demonstration that thiazolo[5,4-d]pyrimidine derivative 7a outperforms the corresponding thieno[2,3-d]pyrimidine 6a in anticancer efficacy [2] positions the 7-ol building block as the starting material of choice for PI3K inhibitor programs. Procurement of this core supports scaffold-hopping campaigns where the thiazolo[5,4-d]pyrimidine system has been validated as superior to alternative bicyclic heterocycles.

Adenosine Receptor Antagonist and Dual CD73/A2A Blocker Lead Optimization

The thiazolo[5,4-d]pyrimidine core is an essential pharmacophoric feature for blocking the A2A adenosine receptor and has been incorporated into dual CD73/A2A blockers for cancer immunotherapy [3]. The 7-ol building block provides the unadorned scaffold required for systematic exploration of 2-, 5-, and 7-position substitutions to tune receptor subtype affinity and selectivity, as validated by the SAR studies on 7-amino-thiazolo[5,4-d]pyrimidine derivatives [4].

Anticancer Lead Generation Targeting Gastric Carcinoma with Built-in Selectivity Margin

The 12-fold cancer-to-normal selectivity window achieved by compound 24 (IC50 1.03 μM MGC-803 vs. 38.95 μM GES-1) [5] validates the thiazolo[5,4-d]pyrimidine scaffold for selective anticancer agent development. The 7-ol parent serves as the versatile starting point for synthesizing morpholine-substituted and other 7-amino derivatives that have demonstrated both potent antiproliferative activity and a favorable apoptosis induction profile.

Quote Request

Request a Quote for Thiazolo[5,4-d]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.